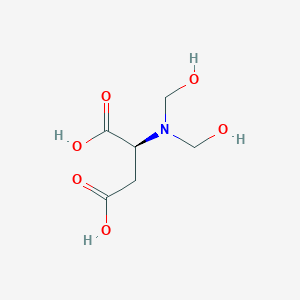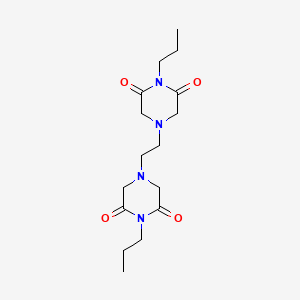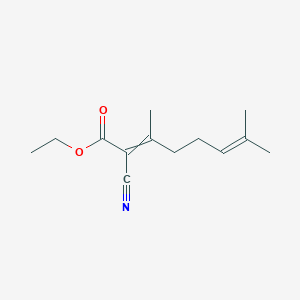
3,3'-Methylenebis(2-acetamidobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis(2-acetamidobenzoic acid) is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two acetamidobenzoic acid moieties linked by a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2-acetamidobenzoic acid) typically involves the reaction of 2-acetamidobenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two acetamidobenzoic acid molecules. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,3’-Methylenebis(2-acetamidobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Methylenebis(2-acetamidobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acids and derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis(2-acetamidobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis(2-acetamidobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Methylenebis(2-amino-5-bromobenzoic acid): Similar structure but with bromine atoms and amino groups.
3-Acetamidobenzoic acid: A simpler structure with only one acetamidobenzoic acid moiety.
Uniqueness
3,3’-Methylenebis(2-acetamidobenzoic acid) is unique due to its methylene bridge linking two acetamidobenzoic acid units, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler analogs .
Eigenschaften
CAS-Nummer |
61098-03-1 |
|---|---|
Molekularformel |
C19H18N2O6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-acetamido-3-[(2-acetamido-3-carboxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O6/c1-10(22)20-16-12(5-3-7-14(16)18(24)25)9-13-6-4-8-15(19(26)27)17(13)21-11(2)23/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
FBSVHXQLLCBEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)CC2=C(C(=CC=C2)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)


![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)




